![molecular formula C16H25NO3S B602937 Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine CAS No. 1206106-17-3](/img/structure/B602937.png)
Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine is an organic compound that features a cyclohexyl group attached to a sulfonyl-substituted aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of 2-ethoxy-5-methylphenyl with a sulfonyl chloride derivative, followed by the introduction of the cyclohexyl group through a nucleophilic substitution reaction. The final step involves the formation of the methylamine group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methylamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The ethoxy and methyl groups can influence the compound’s solubility and overall bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methanol
- Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methyl chloride
- Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methyl ether
Uniqueness
Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from chemical synthesis to biological studies.
Eigenschaften
CAS-Nummer |
1206106-17-3 |
|---|---|
Molekularformel |
C16H25NO3S |
Molekulargewicht |
311.4g/mol |
IUPAC-Name |
N-cyclohexyl-2-ethoxy-N,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-4-20-15-11-10-13(2)12-16(15)21(18,19)17(3)14-8-6-5-7-9-14/h10-12,14H,4-9H2,1-3H3 |
InChI-Schlüssel |
NPAZQGVNRHFNFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N(C)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


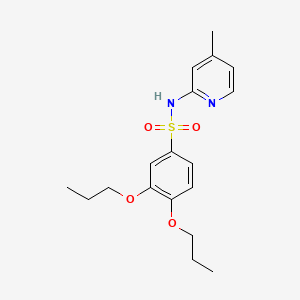
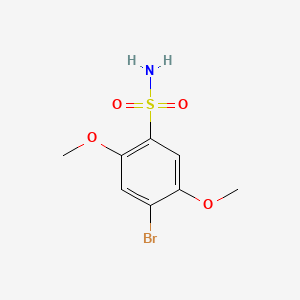
![[(2-Methoxy-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602858.png)
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602859.png)
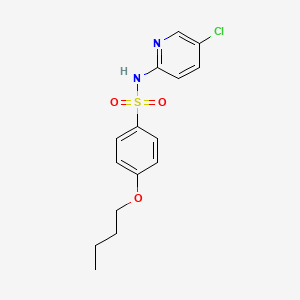

![(4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B602865.png)
amine](/img/structure/B602866.png)
amine](/img/structure/B602868.png)
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B602872.png)
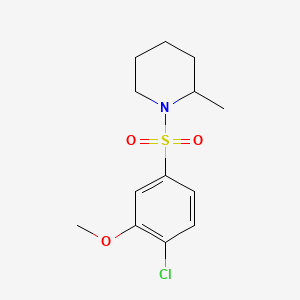
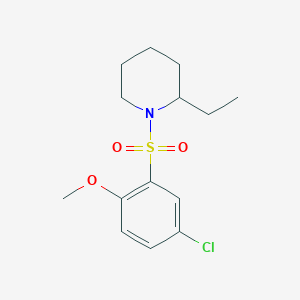
![1-[(3-Sec-butyl-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B602876.png)
amine](/img/structure/B602877.png)
